molecular formula C13H12FN5 B2433753 N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 606136-00-9

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2433753
CAS No.: 606136-00-9
M. Wt: 257.272
InChI Key: VHJBRIUYFBUFEX-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a fluorophenyl group and a triazolopyrimidine core, contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-4-2-3-5-11(10)14/h2-6,8,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJBRIUYFBUFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved by reacting 5-methyl-1H-pyrazole-3-carboxylic acid with appropriate reagents to form the triazolopyrimidine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

The compound N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a member of the triazolopyrimidine class, which has garnered attention in scientific research due to its potential biological activities. This article explores its applications, focusing on its biological activity, structure-activity relationships, and relevant case studies.

Research indicates that compounds in the triazolopyrimidine class exhibit a range of biological activities including:

  • Anti-inflammatory Effects : Triazolopyrimidines have been shown to inhibit cyclooxygenase enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib.
  • Antimicrobial Properties : The antimicrobial efficacy of triazolopyrimidines has been explored against various bacterial and fungal strains. Modifications in the molecular structure have been linked to enhanced potency against pathogens such as Staphylococcus aureus and Candida albicans.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure:

  • Electron-donating Groups : Substituents like fluorine or methoxy groups enhance solubility and interaction with biological targets.
  • Hydrophobic Interactions : These interactions play a crucial role in binding affinity to proteins involved in inflammation and microbial resistance.

Case Studies

Several studies have evaluated the biological activity of triazolopyrimidine derivatives similar to this compound:

StudyCompoundActivityFindings
Study 1Triazolopyrimidine DerivativeAnti-inflammatorySignificant COX-2 inhibition (IC50 = 0.04 μmol)
Study 2Fluorinated Pyrimidine AnalogAntibacterialEffective against Staphylococcus aureus with MIC values < 10 μg/ml
Study 3Triazolo-Pyrimidine CompoundAntifungalBroad spectrum against Candida albicans, MIC = 12.5 μg/ml

Drug Development

The unique properties of this compound make it a candidate for drug development targeting inflammatory diseases and infections. Its structural modifications can lead to derivatives with improved efficacy and reduced side effects.

In Vitro Studies

This compound is utilized in various in vitro studies to explore its mechanisms of action against specific biological targets. The results from these studies contribute to understanding how modifications can enhance therapeutic effects.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and triazolopyrimidine core play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoropyridine-2-carboxylic acid
  • Dimethyl 2,6-pyridinedicarboxylate

Comparison

Compared to similar compounds, N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific triazolopyrimidine structure and the presence of a fluorophenyl group

Biological Activity

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that illustrate its efficacy across various biological assays.

  • Molecular Formula : C13H12FN5
  • Molecular Weight : 257.27 g/mol
  • CAS Number : 606136-00-9

The compound features a triazolo-pyrimidine core which is known for its versatility in drug design. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound exhibits activity against various biological targets:

  • Inhibition of Phosphodiesterase (PDE) : It has been noted for its inhibitory effects on phosphodiesterase type 2 (PDE2), which plays a role in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to enhanced signaling pathways associated with various physiological responses .
  • Neuroprotective Effects : In studies assessing cognitive function, compounds similar to this triazolo-pyrimidine derivative have been shown to reverse cognitive deficits induced by scopolamine in animal models. This suggests potential applications in treating neurodegenerative diseases .
  • Anticancer Activity : Preliminary investigations have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. For example, it demonstrated significant activity against leukemia cells under hypoxic conditions, which are often encountered in tumor microenvironments .

Biological Activity Data

The following table summarizes the biological activity of this compound against various targets:

Biological Activity Target IC50/EC50 Value (µM) Reference
PDE InhibitionPDE20.25
NeuroprotectionScopolamine-induced deficits1.0
CytotoxicityLeukemia Cells3.79

Neuroprotective Effects

In a study focused on the reversal of cognitive deficits, the compound was administered to rodents subjected to scopolamine treatment. The results indicated a significant improvement in memory performance in the novel object recognition test at doses as low as 1 mg/kg .

Anticancer Activity

A series of experiments evaluated the compound's efficacy against several cancer cell lines. Notably, it exhibited an IC50 value of 3.79 µM against leukemia cells under hypoxic conditions, suggesting its potential as an anticancer agent in challenging environments typically found in tumors .

Q & A

Basic Question: What are the recommended synthetic routes for preparing N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?

Answer:
The synthesis typically involves nucleophilic substitution of a chlorinated triazolopyrimidine precursor with a fluorophenylmethylamine derivative. For example:

  • Step 1: React 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with (2-fluorophenyl)methylamine in a polar aprotic solvent (e.g., NMP or ethanol) at 60–100°C for 3–24 hours under inert gas (N₂) .
  • Step 2: Purify the crude product via column chromatography (15–30% EtOAc/hexane gradients) .
  • Validation: Confirm structure using 1H NMR^1 \text{H NMR} (e.g., δ ~2.4 ppm for CH₃, δ ~4.7 ppm for -CH₂-Ph-F) and mass spectrometry (expected [M+H]⁺ ~300–350 m/z) .

Advanced Question: How does the 2-fluorophenylmethyl substituent influence the compound’s binding affinity to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)?

Answer:
The 2-fluorophenyl group enhances target specificity by:

  • Hydrophobic interactions: The fluorine atom increases lipophilicity, improving membrane permeability .
  • Steric effects: The para-substituted fluorophenyl group avoids steric clashes with PfDHODH’s Tyr-585 residue, as shown in X-ray co-crystallography studies of analogs like DSM265 .
  • Electron-withdrawing effects: Fluorine stabilizes the amine group, reducing metabolic deamination in vivo .
    Methodological validation: Compare IC₅₀ values of fluorophenyl analogs vs. non-fluorinated derivatives using enzyme inhibition assays .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR^1 \text{H NMR}: Identify aromatic protons (δ 7.2–7.6 ppm for fluorophenyl), methyl groups (δ ~2.4 ppm), and exchangeable NH signals (δ ~8–10 ppm) .
    • 19F NMR^{19} \text{F NMR}: Confirm fluorine substitution (δ ~-110 to -120 ppm) .
  • Mass Spectrometry (MS): Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 313.1 g/mol) and detect impurities like dehalogenated byproducts .
  • HPLC-PDA: Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Question: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic profiling: Measure plasma stability, protein binding, and metabolic clearance (e.g., CYP450 assays) to identify discrepancies caused by rapid in vivo degradation .
  • Dose optimization: Adjust dosing regimens in murine models (e.g., 30–100 mg/kg oral doses) to account for lower bioavailability compared to in vitro IC₅₀ values .
  • Metabolite identification: Use LC-HRMS to detect metabolites (e.g., oxidative defluorination products) that may antagonize activity .

Basic Question: What are common impurities encountered during synthesis, and how are they controlled?

Answer:

  • Major impurities:
    • Dehalogenated byproducts: Monitor via LC-MS (e.g., loss of fluorine, [M-F]+ ions) .
    • Unreacted starting materials: Use TLC (EtOAc/hexane) to track reaction completion .
  • Purification: Employ silica gel chromatography (15–30% EtOAc/hexane) or recrystallization from ethanol/water mixtures .

Advanced Question: How do structural modifications at the 5-methyl and 7-amine positions affect antimalarial potency?

Answer:

  • 5-Methyl group: Essential for PfDHODH binding; removal reduces IC₅₀ by >10-fold. Replacements with ethyl or CF₃ retain activity but increase toxicity .
  • 7-Amine substituent:
    • Aromatic vs. aliphatic: Fluorophenylmethyl improves solubility and target selectivity over alkyl chains .
    • Para vs. ortho substitution: 2-Fluorophenyl (ortho) minimizes off-target effects vs. 4-fluorophenyl analogs .
      Validation: Perform SAR studies using PfDHODH inhibition assays and cytotoxicity screens (e.g., HepG2 cells) .

Basic Question: What in vitro models are suitable for evaluating the compound’s antimalarial activity?

Answer:

  • Plasmodium falciparum cultures: Use SYBR Green I assays to determine EC₅₀ values (e.g., 3D7 strain) .
  • PfDHODH inhibition assays: Measure NADH oxidation rates spectrophotometrically (λ = 340 nm) .
  • Cytotoxicity: Screen against human cell lines (e.g., HEK293) to calculate selectivity indices (>100-fold preferred) .

Advanced Question: How can computational methods guide the optimization of this compound?

Answer:

  • Molecular docking: Use PfDHODH crystal structures (PDB: 5TQO) to predict binding modes of fluorophenylmethyl derivatives .
  • QSAR models: Corporate logP, polar surface area, and H-bond donors to predict bioavailability and potency .
  • Metabolism prediction: Employ ADMET software (e.g., SwissADME) to identify metabolic soft spots (e.g., fluorophenyl oxidation) .

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